3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
The compound “3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole” has a molecular formula of C17H10F6N2O2S. It has an average mass of 420.329 Da and a monoisotopic mass of 420.036713 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of oxadiazole derivatives and their precursors due to their interesting structural and electronic properties. For instance, improved synthesis methods have been developed for perfluoroalkyl substituted 1,3,4-oxadiazoles, leading to precursors for corresponding 1,2,4-triazoles. These compounds were characterized using multinuclear NMR spectroscopy and differential scanning calorimetry, providing insights into their structure and thermodynamic characteristics (Grünebaum et al., 2016).
Optical and Electrochemical Properties
Studies have also explored the optical and electrochemical properties of oxadiazole derivatives. Luminescent copoly(aryl ether)s with electron-transporting bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments have been prepared and analyzed for their molecular spectra and cyclic voltammetry. These compounds showed potential for applications in optoelectronic devices due to their enhanced electron affinity and efficient excitation energy transfer (Chen & Chen, 2004).
Fluorescence and Polymer Applications
The incorporation of oxadiazole and similar moieties into polymers has been investigated for various applications, including fluorescence and material stability. For example, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability and show promising fluorescence properties, making them suitable for thin-film applications (Hamciuc et al., 2005).
Therapeutic and Biological Applications
While the original request emphasized excluding drug use and dosage information, it's worth noting that the structural motifs similar to 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole have been explored for potential therapeutic and biological applications. This includes the synthesis of compounds for the evaluation of anticancer and antidiabetic properties, showcasing the versatility and interest in oxadiazole derivatives in the pharmaceutical field (Shankara et al., 2022).
Future Directions
The future directions for research on “3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole” could include further studies on its synthesis, reactivity, and potential applications. Given the antimicrobial activity of similar compounds, it could be of interest to explore its potential use as an antimicrobial agent .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2S/c1-28(26)13-5-3-2-4-12(13)15-24-14(25-27-15)9-6-10(16(18,19)20)8-11(7-9)17(21,22)23/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEILGFONRWDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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